11-Hydroxyoctadecanoic acid 11-Hydroxyoctadecanoic acid DL-11-Hydroxy stearic acid, also known as DL-11-hydroxy stearate or 18:0(11-OH), belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. DL-11-Hydroxy stearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. DL-11-Hydroxy stearic acid has been primarily detected in urine. Within the cell, DL-11-hydroxy stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Brand Name: Vulcanchem
CAS No.: 13419-91-5
VCID: VC7944401
InChI: InChI=1S/C18H36O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
SMILES: CCCCCCCC(CCCCCCCCCC(=O)O)O
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol

11-Hydroxyoctadecanoic acid

CAS No.: 13419-91-5

Cat. No.: VC7944401

Molecular Formula: C18H36O3

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

11-Hydroxyoctadecanoic acid - 13419-91-5

Specification

CAS No. 13419-91-5
Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
IUPAC Name 11-hydroxyoctadecanoic acid
Standard InChI InChI=1S/C18H36O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Standard InChI Key CJUFNCPPYUSJPR-UHFFFAOYSA-N
SMILES CCCCCCCC(CCCCCCCCCC(=O)O)O
Canonical SMILES CCCCCCCC(CCCCCCCCCC(=O)O)O

Introduction

Chemical Identity and Classification

11-Hydroxyoctadecanoic acid (C₁₈H₃₆O₃) is classified under the lipid category of hydroxy fatty acids, specifically within the octadecanoid subgroup. Its systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, designating the hydroxyl group at the 11th carbon relative to the carboxylic acid terminus. The compound’s molecular weight is 300.47 g/mol, with a linear structure that differentiates it from branched or unsaturated analogs .

Table 1: Key Chemical Identifiers of 11-Hydroxyoctadecanoic Acid

PropertyValueSource
Systematic Name10R-hydroxyoctadecanoic acidLIPID MAPS
Common Name11-Hydroxyoctadecanoic acidHMDB
Molecular FormulaC₁₈H₃₆O₃LIPID MAPS
Molecular Weight300.47 g/molLIPID MAPS
Main ClassOctadecanoidsLIPID MAPS

The stereochemistry of the hydroxyl group (R-configuration at C-10) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with enzymes and receptors .

Synthesis and Production Methods

The synthesis of 11-hydroxyoctadecanoic acid has evolved significantly since early methods reliant on natural extraction. Modern approaches leverage catalytic processes and selective functionalization, as exemplified by patents such as US5502226A .

Enamine Chemistry and Ring Expansion

A landmark method involves enamine-mediated coupling of fatty acyl precursors followed by ring expansion. For instance, reacting 11-bromoundecynoic acid with protected acetylides forms diacetylene intermediates, which undergo hydrogenation and deprotection to yield ω-hydroxy acids . While the patent primarily describes 16-hydroxyhexadecanoic acid synthesis, analogous steps apply to 11-hydroxyoctadecanoic acid by adjusting chain lengths and reagents. Key steps include:

  • Bromination: Introduction of bromine at the ω-position of undecynoic acid.

  • Acetylide Coupling: Reaction with tetrahydropyranyl-protected acetylides under basic conditions.

  • Hydrogenation: Catalytic reduction (e.g., Pd/C) to saturate triple bonds.

  • Deprotection: Acidic removal of protecting groups to unmask the hydroxyl moiety .

Table 2: Synthetic Conditions for ω-Hydroxy Acids

StepReagents/ConditionsYield (%)
BrominationHBr, HOAc, 40–60°C75–85
Acetylide CouplingNaNH₂, THF, −78°C60–70
HydrogenationH₂ (1 atm), Pd/C, EtOH85–90
DeprotectionHCl (aq), reflux90–95

Wolff-Kischner Reduction

Alternative routes employ ketoacid intermediates subjected to Wolff-Kischner reduction. For example, 11-ketooctadecanoic acid treated with hydrazine and strong base (e.g., KOH) at 150–200°C eliminates nitrogen gas, reducing the ketone to a methylene group and yielding the hydroxy acid . This method avoids halogenated precursors but requires stringent temperature control to prevent decarboxylation.

Physicochemical Properties

The hydroxyl group at C-11 imparts distinct solubility and reactivity profiles compared to non-hydroxylated stearic acid:

  • Solubility: Limited aqueous solubility (≈0.1 mg/mL at 25°C) but miscible with polar organic solvents (e.g., ethanol, DMSO).

  • Melting Point: Estimated 85–90°C, higher than stearic acid (69°C) due to hydrogen bonding.

  • Acidity: The α-hydroxyl group exhibits a pKa ≈ 4.5, enabling salt formation under physiological conditions .

Table 3: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility (H₂O, mg/mL)
Stearic Acid690.003
11-Hydroxyoctadecanoic Acid85–90 (est.)0.1 (est.)
16-Hydroxyhexadecanoic Acid92–940.08

Biological Significance and Applications

Although direct studies on 11-hydroxyoctadecanoic acid are sparse, its structural analogs play roles in:

Skin Barrier Function

ω-Hydroxy acids are critical components of epidermal ceramides. In stratum corneum lipids, they esterify with linoleic acid to form acylceramides, which maintain skin permeability and hydration . The 11-hydroxy variant may contribute similar functions, though in vivo evidence remains speculative.

Anti-Inflammatory Activity

Hydroxy fatty acids like 12-hydroxystearic acid suppress cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) pathways. Molecular docking studies suggest 11-hydroxyoctadecanoic acid could interact with COX-2’s hydrophobic channel, albeit with lower affinity than shorter-chain analogs .

Industrial Applications

  • Lubricants: High thermal stability makes it suitable for bio-based lubricants.

  • Polymers: Copolymerization with dicarboxylic acids yields biodegradable polyesters.

Comparative Analysis with Positional Isomers

The biological and chemical behavior of hydroxyoctadecanoic acids varies markedly with hydroxyl position:

Table 4: Positional Isomer Comparison

IsomerHydroxyl PositionKey Property
2-HydroxyoctadecanoicC-2Enhanced acidity (pKa ≈ 3.5)
11-HydroxyoctadecanoicC-11Membrane integration
18-HydroxyoctadecanoicC-18Terminal hydroxylation

The C-11 isomer’s mid-chain hydroxyl group facilitates integration into lipid bilayers, potentially modulating membrane fluidity. In contrast, terminal (C-18) isomers often undergo oxidation to dicarboxylic acids .

Current Research and Future Directions

Despite its promise, 11-hydroxyoctadecanoic acid remains understudied. Priority areas include:

  • Synthetic Optimization: Developing enantioselective catalysts to improve R-configuration yields .

  • Metabolic Profiling: Tracing its incorporation into ceramides using isotopic labeling.

  • Therapeutic Exploration: Screening for anticancer or antimicrobial activity in vitro.

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